

# Spectroscopic Data Elucidation: A Technical Guide to Leptosin

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data of a natural product identified as "Leptosin." However, a critical clarification is necessary at the outset. The name "Leptosin" is colloquially used for two distinct molecules in scientific literature. This guide will first address the originally requested cytotoxic compound, **Leptosin J**, and then provide a comprehensive analysis of the more extensively documented and publicly detailed molecule, Leptosin, a glycoside found in Manuka honey.

### **Leptosin J: A Note on Data Availability**

**Leptosin J** is part of a series of cytotoxic epipolythiodioxopiperazines isolated from the marine fungus Leptosphaeria sp.[1] These compounds, including **Leptosin J**, were first reported in the mid-1990s, and their structures were elucidated using spectroscopic methods.[1] Despite extensive searches of publicly available scientific databases, the detailed, raw spectroscopic data (NMR chemical shifts, coupling constants, and mass spectrometry fragmentation data) for **Leptosin J** are not readily accessible. This information is likely contained within the full-text articles of specialized, subscription-based scientific journals which are not available through open-access search.

# Leptosin from Manuka Honey: A Detailed Spectroscopic Analysis



In contrast, a significant body of data is available for a different molecule, a glycoside also named Leptosin (and sometimes referred to as Leptosperin). This compound, identified as methyl syringate 4-O- $\beta$ -D-gentiobiose, is a key chemical marker in Manuka honey.[2][3][4] The following sections provide a detailed technical overview of its spectroscopic data.

#### Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been crucial in determining the molecular formula and fragmentation pattern of Leptosin from Manuka honey.

Ion Mode	Mass Analyzer	m/z	Interpretation
Negative ESI	Quadrupole Tandem MS	535.1	[M-H] <sup>-</sup>
Negative ESI-MS/MS	Quadrupole Tandem MS	211	Fragment ion corresponding to the aglycone (methyl syringate)

#### **Nuclear Magnetic Resonance (NMR) Data**

The structural elucidation of Leptosin from Manuka honey has been heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

<sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD<sub>3</sub>OD)



Atom	Chemical Shift (δ, ppm)	Multiplicity	J (Hz)
2, 6	7.34	S	_
3,5-OCH₃	3.887	S	_
COOCH <sub>3</sub>	3.885	S	_
1'	5.07	d	7.8
2'	3.50	dd	7.8, 9.3
3'	3.40	m	
4'	3.40	m	_
5'	3.40	m	_
6'a	3.77	dd	4.9, 12.0
6'b	4.01	brd	12.0
1"	4.20	d	7.8
2"	3.10	dd	7.8, 9.3
3"	3.20	m	
4"	3.20	m	_
5"	3.05	ddd	2.2, 5.9, 9.0
6"a	3.60	dd	5.9, 12.0
6"b	3.80	dd	2.2, 12.0

<sup>&</sup>lt;sup>13</sup>C NMR Spectroscopic Data (125 MHz, CD<sub>3</sub>OD)



Atom	Chemical Shift (δ, ppm)
1	127.2
2, 6	108.3
3, 5	154.3
4	140.0
3,5-OCH₃	57.0
COOCH <sub>3</sub>	168.1
COOCH <sub>3</sub>	52.8
1'	104.1
2'	75.6
3'	77.7
4'	71.3
5'	78.0
6'	69.1
1"	104.3
2"	75.1
3"	77.8
4"	71.5
5"	77.8
6"	62.7

## **Experimental Protocols**

The following methodologies are based on the published literature for the spectroscopic analysis of Leptosin from Manuka honey.



### **Sample Preparation and Isolation**

Leptosin is typically isolated from Manuka honey through a series of chromatographic techniques. A common workflow involves initial fractionation on a C18 solid-phase extraction column, followed by further purification using open column chromatography on Diaion HP20. The final purified compound is obtained as a white powder.

#### **Mass Spectrometry**

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for mass analysis.

- Instrumentation: An HPLC system (e.g., Agilent 1100) coupled to a quadrupole tandem mass spectrometer (e.g., API3000) is used.
- Ionization: Electrospray ionization (ESI) in the negative ion mode is employed.
- Parameters: Typical electrospray voltage is 4500 V with a source temperature of 450 °C.
- Analysis: Data is acquired through mass scans (e.g., Q1 multiple ion scan for m/z 535.1) and multiple-reaction monitoring (MRM) for fragmentation analysis (e.g., transition from 535.1 to 221.1).[2][3]

#### NMR Spectroscopy

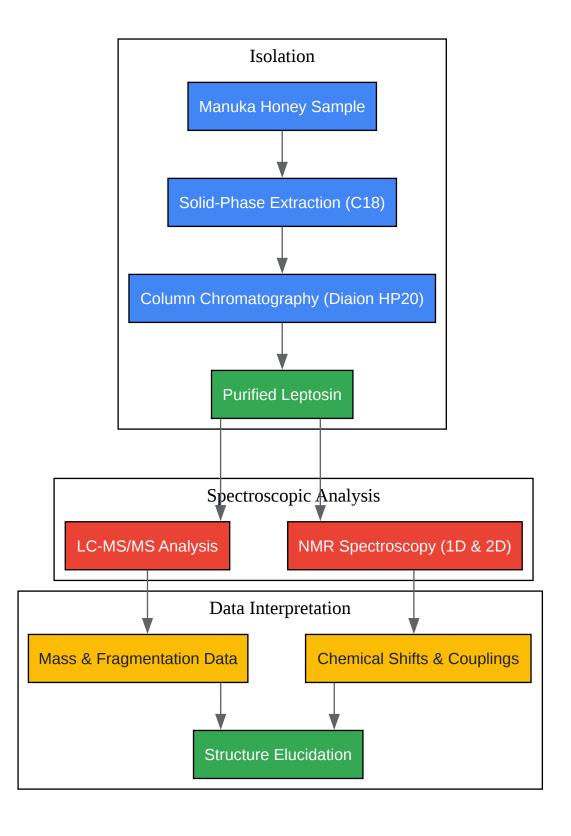
NMR spectra are recorded on a high-field spectrometer.

- Instrumentation: A 500 MHz NMR spectrometer (e.g., Varian Unity 500) is used for both <sup>1</sup>H and <sup>13</sup>C NMR.
- Solvent: Deuterated methanol (CD₃OD) is the solvent of choice.
- Referencing: Chemical shifts are referenced to the residual solvent peak (CD₃OD at 3.30 ppm for ¹H and 49.0 ppm for ¹³C).
- Techniques: In addition to standard 1D <sup>1</sup>H and <sup>13</sup>C NMR, 2D techniques such as COSY, HSQC, and HMBC are utilized for complete structural assignment.



#### **Visualized Experimental Workflow**

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Leptosin from Manuka honey.





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Caption: Workflow for the isolation and spectroscopic analysis of Leptosin.

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#### References

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